SP Plus Amodiaquine vs. SP Alone: 54% Reduction in Subsequent Malaria Treatments
Sulfadoxine-pyrimethamine (SP) plus amodiaquine (AQ) demonstrates substantially superior long-term protective efficacy compared to SP alone. In a longitudinal randomized trial of 316 children aged 6 months to 5 years in Kampala, Uganda, SP+AQ reduced the rate of subsequent malaria treatments by 54% (95% CI 36-66, p<0.0001) compared with SP monotherapy over one year of follow-up, and by 37% (95% CI 12-54, p=0.007) compared with SP plus artesunate [1]. Clinical treatment failure after 14 days occurred in 18% (38/215) of the SP-alone group versus only 1% (2/164) in the SP+AQ group and 1% (1/198) in the SP+artesunate group (p<0.0001 for both comparisons) [1].
| Evidence Dimension | Reduction in rate of subsequent malaria treatments (1-year follow-up) |
|---|---|
| Target Compound Data | SP+AQ: 54% reduction in subsequent treatment rate vs SP alone (95% CI 36-66, p<0.0001); SP+AQ: 37% reduction vs SP+artesunate (95% CI 12-54, p=0.007) |
| Comparator Or Baseline | SP alone: baseline comparator; SP+artesunate: 37% higher subsequent treatment rate than SP+AQ |
| Quantified Difference | 54% lower rate (SP+AQ vs SP); 37% lower rate (SP+AQ vs SP+artesunate) |
| Conditions | Randomized trial; children aged 6 months–5 years; Kampala, Uganda; 1-year follow-up; same preassigned treatment for each new episode |
Why This Matters
For procurement supporting seasonal malaria chemoprevention (SMC) programs, SP+AQ fixed-dose combinations offer quantifiably superior long-term protective efficacy compared to SP monotherapy or SP+artesunate alternatives.
- [1] Dorsey G, Njama D, Kamya MR, et al. Sulfadoxine/pyrimethamine alone or with amodiaquine or artesunate for treatment of uncomplicated malaria: a longitudinal randomised trial. Lancet. 2002;360(9350):2031-2038. View Source
